molecular formula C11H13NO B1430850 3-Methyl-3-phenylpyrrolidin-2-one CAS No. 51439-71-5

3-Methyl-3-phenylpyrrolidin-2-one

Cat. No. B1430850
CAS RN: 51439-71-5
M. Wt: 175.23 g/mol
InChI Key: XRQJWKFRIKOBPH-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is a product from the Biosynth brand .


Molecular Structure Analysis

The InChI code for 3-Methyl-3-phenylpyrrolidin-2-one is 1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Methyl-3-phenylpyrrolidin-2-one is a powder with a melting point of 81-84 degrees Celsius .

Scientific Research Applications

Antitumor and Antimicrobial Applications

3-Methyl-3-phenylpyrrolidin-2-one derivatives have been synthesized and characterized for their potential antitumor and antimicrobial properties. Efficient one-pot microwave-assisted synthesis methods have been developed to produce these compounds, highlighting their significance in eco-friendly and high-yield chemical processes. These compounds show promise in treating human diseases, including cancer and microbial infections, due to their unique chemical structures (Azmy et al., 2018).

Chemical Synthesis and Structural Studies

The synthesis and evaluation of various 3-phenylpyrrolidines, including 3-methyl-3-phenylpyrrolidin-2-one derivatives, have contributed to understanding their binding affinities and chemical properties. Research in this area has focused on exploring different synthetic routes and studying the molecular structures of these compounds to better understand their potential applications in medicinal chemistry and material science (Crider et al., 1992).

Catalytic and Synthetic Chemistry

Innovative methods for the arylation of N-phenylpyrrolidine, including 3-methyl-3-phenylpyrrolidin-2-one, have been developed, demonstrating the compound's versatility in catalytic and synthetic chemistry. These studies provide insights into new chemical transformations that can be applied in the synthesis of complex organic molecules (Sezen & Sames, 2005).

Pharmacological Properties

The racemic and enantiopure forms of related compounds, such as 3-ethyl-3-phenylpyrrolidin-2-one, have been studied for their anticonvulsant properties and their potential in treating drug-resistant epilepsy. These investigations provide a basis for understanding the pharmacological properties of similar compounds, including 3-methyl-3-phenylpyrrolidin-2-one (Krivoshein et al., 2017).

Bromodomain Inhibitors

Studies on substituted 1-methyl-4-phenylpyrrolidin-2-ones, related to 3-methyl-3-phenylpyrrolidin-2-one, have led to the development of bromodomain inhibitors. These findings highlight the compound's role in advancing drug discovery and development, particularly in targeting specific protein interactions (Hilton-Proctor et al., 2020).

Safety And Hazards

The safety information for 3-Methyl-3-phenylpyrrolidin-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-methyl-3-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQJWKFRIKOBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kulig, J Sapa, A Nowaczyk, B Filipek… - Acta Poloniae …, 2009 - ruj.uj.edu.pl
A series of novel phenylpiperazine and phenylpiperidine derivatives bearing a 3, 3-disubstituted pyrrolidin-2-one fragment were synthesized and evaluated for their binding affinity for α1…
Number of citations: 6 ruj.uj.edu.pl
CI Jette - 2021 - search.proquest.com
… (S)-1-benzyl-3-methyl-3-phenylpyrrolidin-2-one (32fa): Product 32fa was prepared using Method A, allowing the reaction to stir for 20 h. The crude product was purified by column …
Number of citations: 0 search.proquest.com

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